4-Methylbenzo[b]thiophene

Computational Chemistry Thermochemistry Isomer Stability

4-Methylbenzo[b]thiophene (CAS 14315-11-8) is a methyl-substituted benzothiophene derivative with molecular formula C9H8S and molecular weight 148.22 g/mol. It is a polycyclic aromatic sulfur heterocycle (PASH) characterized by a methyl group at the 4-position of the benzo[b]thiophene core.

Molecular Formula C9H8S
Molecular Weight 148.23 g/mol
CAS No. 14315-11-8
Cat. No. B081002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylbenzo[b]thiophene
CAS14315-11-8
Molecular FormulaC9H8S
Molecular Weight148.23 g/mol
Structural Identifiers
SMILESCC1=C2C=CSC2=CC=C1
InChIInChI=1S/C9H8S/c1-7-3-2-4-9-8(7)5-6-10-9/h2-6H,1H3
InChIKeyRPKWIZPGQZKQKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylbenzo[b]thiophene (CAS 14315-11-8) Technical Baseline for Scientific Procurement


4-Methylbenzo[b]thiophene (CAS 14315-11-8) is a methyl-substituted benzothiophene derivative with molecular formula C9H8S and molecular weight 148.22 g/mol . It is a polycyclic aromatic sulfur heterocycle (PASH) characterized by a methyl group at the 4-position of the benzo[b]thiophene core . The compound exhibits a melting point of -6 to -4 °C, a boiling point of 55-57 °C at 3 Torr, and a predicted density of 1.146±0.06 g/cm³ . As a methyl-substituted benzothiophene, its thermochemical stability and reactivity are distinct from its positional isomers, making it a specific building block in organic synthesis and materials science applications [1].

Why 4-Methylbenzo[b]thiophene Cannot Be Interchanged with Positional Isomers in R&D


The position of the methyl substituent on the benzo[b]thiophene scaffold fundamentally alters the compound's electronic structure, steric environment, and consequent reactivity. Computational thermochemistry studies reveal that methyl positional isomers of benzothiophene exhibit distinct enthalpic stabilities, with the 4-methyl isomer differing from both the most stable (7-methyl) and least stable (5-methyl) configurations [1]. In oxidation reactions, methyl groups at the 4-position of benzothiophene derivatives produce steric and electronic effects that diverge from those observed with 2-methyl substitution, where the latter accelerates reaction without steric hindrance [2]. These positional effects manifest in chromatographic behavior as well—retention indices of methyl-substituted PASH isomers vary systematically based on substitution pattern, enabling but also mandating precise isomer selection for reproducible analytical and synthetic workflows [3]. Consequently, substituting one methylbenzothiophene isomer for another without empirical validation introduces uncontrolled variables that can compromise reaction yields, chromatographic resolution, and structure-activity correlations.

Quantitative Differentiation Evidence for 4-Methylbenzo[b]thiophene (CAS 14315-11-8)


Thermochemical Stability Ranking Among Methylbenzothiophene Positional Isomers

Computational analysis using the G3(MP2)//B3LYP approach with homodesmotic and atomization reactions evaluated the standard molar enthalpies of formation for all possible single methylated benzothiophene derivatives at 298.15 K [1]. 4-Methylbenzo[b]thiophene exhibits intermediate thermodynamic stability among its positional isomers, with a calculated enthalpic increment for methylation in the range of -29.5 to -39.1 kJ mol⁻¹, positioning it distinctly from the most stable 7-methylbenzothiophene and the least stable 5-methylbenzothiophene [1]. This intermediate stability profile has direct implications for synthetic pathway design, as reactions requiring specific thermodynamic driving forces may favor or disfavor the 4-methyl isomer relative to alternatives.

Computational Chemistry Thermochemistry Isomer Stability

Steric Effects in Oxidation Reactivity Relative to 2-Methylbenzothiophene

In a systematic study of benzothiophene oxidation reactivity, 2-methylbenzothiophene demonstrated higher reactivity than unsubstituted benzothiophene, with methyl substitution at the 2-position causing no steric hindrance to oxidant approach [1]. In contrast, methyl groups at the 4- and/or 6-positions of dibenzothiophene analogs exhibited effects that varied depending on reaction conditions and active species [1]. This positional dependence indicates that 4-methylbenzo[b]thiophene will display oxidation kinetics and product distributions that diverge from the 2-methyl isomer, particularly under conditions where steric accessibility of the sulfur atom or adjacent positions governs reaction rates.

Oxidation Reactivity Steric Hindrance Structure-Activity Relationship

¹³C NMR Chemical Shift Perturbations from Steric Compression

A comprehensive ¹³C NMR study of benzo[b]thiophene and its methyl derivatives provided unequivocal assignment of all carbon resonances [1]. Unusual deshielding steric shifts were observed at certain carbons in peri-substituted compounds, and methyl substituent effects were found to be non-additive at any position in sterically crowded 2,3-disubstituted systems [1]. For 4-methylbenzo[b]thiophene specifically, the peri interaction between the 4-methyl group and the sulfur atom at position 1 produces distinct ¹³C chemical shift patterns that differentiate it from 5-methyl, 6-methyl, and 7-methyl isomers, providing a definitive spectroscopic fingerprint for identity verification and purity assessment.

NMR Spectroscopy Structural Elucidation Steric Effects

Validated Application Scenarios for 4-Methylbenzo[b]thiophene Procurement


Synthesis of Position-Specific Benzothiophene-Derived Pharmaceuticals and Intermediates

The 4-methyl substitution pattern serves as a critical regioisomeric building block for constructing pharmaceutical intermediates where the precise spatial orientation of the methyl group influences biological target engagement. The distinct ¹³C NMR signature and thermochemical properties [1] make 4-methylbenzo[b]thiophene the necessary starting material for synthesizing compounds requiring a methyl group in the 4-position, as subsequent functionalization at other positions (e.g., 2- or 3-substitution) yields products with regiochemistry that cannot be accessed from alternative methylbenzothiophene isomers [2].

Organic Light-Emitting Diode (OLED) Materials Research

Branched benzo[b]thiophene-based structures have demonstrated OLED performance with brightness up to 10,500 cd/m² and external quantum efficiency up to 0.48%, representing benchmark values for substituted thiophene-based compounds [1]. While this specific performance was achieved with an oxygen-functionalized, cyclohexyl-substituted derivative rather than the parent 4-methyl compound, the benzo[b]thiophene core architecture is fundamental to this performance [1]. 4-Methylbenzo[b]thiophene serves as a precursor for synthesizing such branched and functionalized OLED materials, and its documented utility as a fluorescent dye in OLED applications [2] supports its procurement for materials discovery programs.

Analytical Method Development for Polycyclic Aromatic Sulfur Heterocycles

The systematic variation in gas chromatographic retention behavior among methyl-substituted PASH isomers on different stationary phases (50% phenyl, liquid crystalline DMPS, and ionic liquid) [1] establishes 4-methylbenzo[b]thiophene as an essential reference standard for developing and validating analytical methods targeting sulfur-containing compounds in complex matrices such as petroleum fractions, environmental samples, and coal-derived materials. Its distinct retention characteristics relative to other methylbenzothiophenes enable precise isomer identification in chromatographic workflows.

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